molecular formula C18H24N2O4 B8770621 Octane-1,8-diamine, N,N'-bis(2-furoyl)-

Octane-1,8-diamine, N,N'-bis(2-furoyl)-

Cat. No.: B8770621
M. Wt: 332.4 g/mol
InChI Key: GSNCWYWYZGPKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"Octane-1,8-diamine, N,N'-bis(2-furoyl)-" is a synthetic organic compound derived from octane-1,8-diamine, where both terminal amine groups are acylated with 2-furoyl moieties.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

N-[8-(furan-2-carbonylamino)octyl]furan-2-carboxamide

InChI

InChI=1S/C18H24N2O4/c21-17(15-9-7-13-23-15)19-11-5-3-1-2-4-6-12-20-18(22)16-10-8-14-24-16/h7-10,13-14H,1-6,11-12H2,(H,19,21)(H,20,22)

InChI Key

GSNCWYWYZGPKEP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCCCCCCCNC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Octane-1,8-diamine, N,N'-bis(2-furoyl)-" with structurally or functionally related compounds, emphasizing molecular features, properties, and research findings.

Table 1: Key Properties of Octane-1,8-diamine Derivatives and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
Octane-1,8-diamine, N,N'-bis(2-furoyl)- Not provided C₁₈H₂₄N₂O₄ 332.4 (calc.) 2-furoyl Hypothetical: High lipophilicity, aromatic interactions
N,N'-(Octane-1,8-diyl)bis(2,2-dichloroacetamide) (WIN 18,446) 1477-57-2 C₁₂H₁₈Cl₄N₂O₂ 354.1 2,2-dichloroacetamide Tested in biological studies; potential enzyme inhibition
N,N'-Diacetyl-1,4-phenylenediamine 140-50-1 C₁₀H₁₂N₂O₂ 192.22 Acetyl Laboratory research (non-drug); moderate solubility
1,8-Octanediamine, N¹,N⁸-bis[3-(benzylamino)propyl]- 117654-73-6 C₃₂H₅₄N₆ 530.8 Benzylamino-propyl Polyamine derivative; likely used in coordination chemistry

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties Lipophilicity: The 2-furoyl groups in the target compound enhance lipophilicity compared to acetylated analogs like N,N'-Diacetyl-1,4-phenylenediamine, which has a lower molecular weight (192.22 vs. 332.4) and fewer hydrophobic moieties . Electron-Withdrawing vs. In contrast, the aromatic furan rings in the target compound may stabilize the structure via resonance and improve binding to aromatic biological targets .

Biological and Research Relevance WIN 18,446: This compound has been experimentally tested in biological systems, suggesting utility in enzyme inhibition or metabolic studies. Its dichloroacetamide groups may confer specificity toward thiol-containing enzymes . N,N'-Diacetyl-1,4-phenylenediamine: Primarily used in non-biological research (e.g., polymer chemistry), highlighting how acyl group selection dictates application scope .

Stability and Solubility The dichloroacetamide groups in WIN 18,446 may render it less stable under basic or nucleophilic conditions compared to the target compound’s furan-based amides, which are less electrophilic.

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